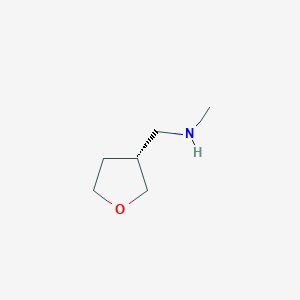

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-[(3R)-oxolan-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGRRINNTXSWBR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Imine Formation : Tetrahydrofuran-3-carboxaldehyde reacts with methylamine in methanol or dichloromethane under acidic conditions (e.g., acetic acid) to form an imine intermediate.

-

Reduction : Sodium triacetoxyborohydride () or borane-tetrahydrofuran () reduces the imine to the amine.

Optimized Conditions :

-

Catalyst : (1.0 equiv) with trimethylsilyl chloride () in DMF at 0°C.

-

Enantioselectivity : Requires chiral catalysts (e.g., hydroxyapatite-supported nickel) to achieve >90% ee.

Advantages :

Chemoenzymatic Desymmetrization

This method leverages enzymatic resolution to achieve high enantiomeric excess. A prochiral diol intermediate is asymmetrically functionalized using lipases.

Protocol:

-

Substrate Preparation : Maleic glycol is cyclized to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran.

-

Enzymatic Resolution : Amano Lipase PS30 catalyzes the enantioselective esterification of the prochiral diol, yielding the (R)-configured intermediate.

-

Reductive Amination : The chiral aldehyde undergoes reductive amination with methylamine using or .

Key Data :

-

Catalyst Loading : 10–20 mg enzyme per gram substrate.

Limitations :

-

High cost of enzymatic catalysts.

-

Multi-step purification required.

Multi-Step Synthesis from Maleic Glycol

A patent-pending industrial route involves three sequential reactions, emphasizing green chemistry and scalability.

Steps:

-

Cyclization : Maleic glycol is cyclized over modified montmorillonite at 120–150°C to form 2,5-dihydrofuran (95% yield).

-

Carbonylation : 2,5-Dihydrofuran reacts with water gas () in the presence of a cobalt carbonyl catalyst and halogenated diphosphinium ion salt to yield 3-formyltetrahydrofuran (88% yield).

-

Reductive Amination : 3-Formyltetrahydrofuran is treated with methylamine and a hydroxyapatite-supported nickel catalyst under gas, yielding the (R)-enantiomer (94% yield, 97% ee).

Advantages :

-

Continuous fixed-bed reactors enhance throughput.

-

Halogenated diphosphinium salts improve catalyst stability (8+ reuse cycles).

Asymmetric Hydrogenation

Chiral ruthenium or rhodium catalysts enable direct asymmetric synthesis from prochiral ketones.

Method:

-

Substrate : 3-Ketotetrahydrofuran.

-

Catalyst : or in trifluoroethanol.

-

Conditions : 60–80°C under 50–100 psi .

Performance :

Drawbacks :

-

High-pressure equipment required.

-

Catalyst cost limits large-scale use.

Resolution of Racemic Mixtures

Racemic (R/S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is resolved using chiral acids or chromatography.

Techniques:

-

Diastereomeric Salt Formation : Racemic amine is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts. Recrystallization enriches the (R)-enantiomer.

-

Chiral HPLC : Preparative chromatography with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee.

Efficiency :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can yield amines, and substitution can yield various substituted derivatives .

Scientific Research Applications

Chemical Applications

Organic Synthesis:

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is primarily utilized as an intermediate in organic synthesis. It is involved in the formation of various chemical compounds through reactions such as:

- Michael Addition Reactions: This compound can participate in Michael addition reactions, providing a pathway to synthesize more complex structures.

- Polymerization Reactions: It acts as a monomer or co-monomer in polymerization processes, contributing to the development of new materials.

Data Table: Chemical Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Intermediate for various organic compounds |

| Polymerization | Monomer for polymer synthesis |

| Reaction Type | Michael addition, polymerization |

Biological Applications

Biochemical Studies:

In biological research, this compound is employed to study enzyme-substrate interactions and the effects of chirality on biological activity. Its structure allows researchers to explore how similar amine-containing molecules behave in biological systems.

Pharmaceutical Development:

The compound serves as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders. Its derivatives may exhibit pharmacological activities such as:

- Anti-inflammatory Effects: Potential use in treating inflammatory conditions.

- Analgesic Properties: Exploration for pain relief applications.

Data Table: Biological Applications

| Application Type | Description |

|---|---|

| Enzyme Studies | Investigation of enzyme interactions |

| Drug Development | Precursor for drugs targeting neurological disorders |

| Pharmacological Activity | Potential anti-inflammatory and analgesic effects |

Industrial Applications

Agrochemicals:

this compound plays a significant role in the production of agrochemicals, particularly insecticides and herbicides. Its unique properties enable it to effectively target pest populations while minimizing harm to non-target species.

Data Table: Industrial Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Intermediate for insecticides and herbicides |

| Specialty Chemicals | Used in the synthesis of various industrial chemicals |

Case Studies

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated that this compound could be synthesized through a series of reactions starting from readily available precursors. The resulting compounds showed promise in inhibiting specific enzymes involved in neurological pathways, indicating potential therapeutic applications.

Case Study 2: Agricultural Chemistry

Research highlighted the effectiveness of this compound as an intermediate in the synthesis of novel insecticides. These insecticides exhibited high efficacy against common agricultural pests while being less toxic to beneficial insects.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in the synthesis of neonicotinoid insecticides, the compound acts as a precursor that undergoes further chemical transformations to yield the active insecticidal agent . The molecular targets and pathways involved in these transformations are specific to the intended application of the compound.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Key Observations :

- Chirality : The R-configuration in the target compound may enhance binding specificity to biological targets compared to the S-enantiomer .

- Solubility : The hydrochloride salt of (tetrahydrofuran-3-yl)methanamine improves aqueous solubility, critical for formulation .

- Aromaticity : Naphthalene derivatives (e.g., N-Methyl-1-(naphthalen-1-yl)methanamine) exhibit higher molecular weight and aromaticity, favoring hydrophobic interactions in drug-receptor binding .

Functional and Pharmacological Differences

- Neurotransmitter Transporter Affinity :

- Anti-Cancer Activity :

Biological Activity

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine is a chiral amine compound that has garnered attention in both biological research and medicinal chemistry. Its unique structure, featuring a tetrahydrofuran ring, allows it to engage in various biochemical interactions, making it a valuable compound for studying enzyme-substrate interactions and as a precursor in drug synthesis.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity through various mechanisms:

- Enzyme Interaction : The amine group can form hydrogen bonds and electrostatic interactions with enzymes, altering their conformation and function.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Applications in Research

- Biochemical Pathways : The compound is utilized in the study of various biochemical pathways, particularly those involving neurotransmitters. Its ability to mimic natural substrates makes it useful for probing enzyme mechanisms.

- Pharmaceutical Development : It serves as a precursor in synthesizing pharmaceutical compounds, especially those targeting neurological disorders. Its chiral nature is advantageous for creating enantiomerically pure drugs .

- Agrochemical Production : The compound is also employed in producing agrochemicals, such as insecticides and herbicides, due to its reactivity and structural properties.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds based on their stereochemistry and pharmacological properties:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine | S | Different pharmacokinetic properties compared to R-enantiomer |

| 3-Aminomethyltetrahydrofuran | N/A | Used in similar biochemical studies |

| Oxolan-3-ylmethanamine | N/A | Exhibits distinct receptor interaction profiles |

Enzyme Substrate Interaction

In a study examining the interaction of this compound with specific enzymes, researchers found that it effectively inhibited certain enzyme activities associated with neurotransmitter metabolism. This inhibition was attributed to its structural similarity to natural substrates, allowing it to compete effectively at the active sites of the enzymes involved .

Pharmacological Evaluation

Recent pharmacological evaluations indicated that this compound exhibits moderate selectivity for serotonin receptors over other receptor types. This selectivity suggests potential applications in treating mood disorders where serotonin modulation is beneficial .

Q & A

Q. How does the compound’s stability vary under extreme experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.